1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-amine
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Overview
Description
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a phenylthio group, and a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Substituents: The methyl and phenylthio groups are introduced through substitution reactions. For instance, a methyl group can be added via alkylation, while the phenylthio group can be introduced using thiolation reactions.
Attachment of the Propan-1-amine Group: This step involves the reaction of the intermediate compound with a suitable amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine: This compound has a trifluoromethyl group instead of a phenylthio group.
N-(Pyridin-3-ylmethyl)propan-2-amine: This compound has a different substitution pattern on the pyridine ring.
Uniqueness
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-amine is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H18N2S |
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Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(2-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C15H18N2S/c1-3-14(16)13-9-10-15(17-11(13)2)18-12-7-5-4-6-8-12/h4-10,14H,3,16H2,1-2H3 |
InChI Key |
DWVILWVTNZUHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)SC2=CC=CC=C2)C)N |
Origin of Product |
United States |
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